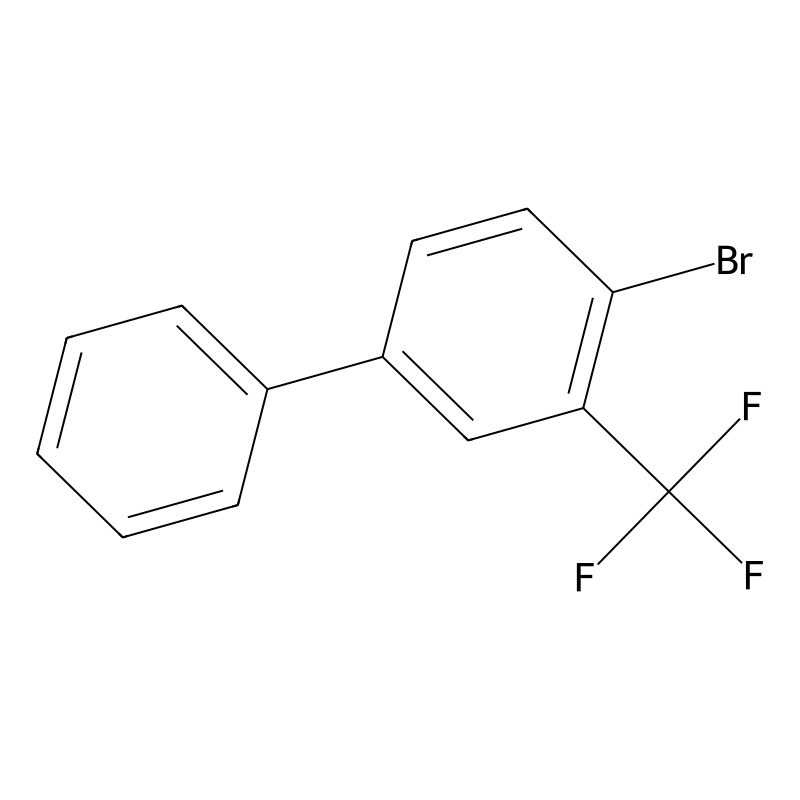

4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl is an organic compound that belongs to the biphenyl family, characterized by its unique structure comprising two phenyl rings connected by a single bond. This compound features a bromine atom at the fourth position and a trifluoromethyl group at the third position of one of the phenyl rings. The presence of these substituents imparts distinct chemical properties, making it a subject of interest in various fields, including materials science and medicinal chemistry. The molecular formula for 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl is C13H8BrF3, with a molecular weight of approximately 305.10 g/mol .

The chemical reactivity of 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl is influenced by its functional groups. Key types of reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

- Oxidation: The compound can undergo oxidation to yield corresponding aldehydes or carboxylic acids.

- Reduction: Reduction processes can convert the bromine substituent into other functional groups like methyl .

These reactions highlight its versatility in synthetic organic chemistry.

The synthesis of 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl can be achieved through several methods:

- Bromomethylation: This process involves introducing the bromomethyl group using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

- Starting Material: The synthesis typically begins with 4-trifluoromethyl-1,1'-biphenyl as the precursor.

- Reflux Conditions: The reactions are often conducted under reflux in inert solvents like carbon tetrachloride or chloroform to facilitate the bromination process .

4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl has several applications across different fields:

- Material Science: Its unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

- Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds and pharmaceuticals.

- Agricultural Chemicals: The compound may also find applications in developing agrochemicals due to its potential biological activity .

Interaction studies involving 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl focus on its reactivity with biological molecules. These studies often examine how the compound interacts with enzymes or receptors, potentially leading to modulation of biochemical pathways. The electrophilic nature of the bromomethyl group allows it to engage in various interactions that could affect biological systems .

Several compounds share structural similarities with 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | Chlorine instead of bromine | Different reactivity due to chlorine's lower electrophilicity compared to bromine |

| 4-(Methyl)-4'-(trifluoromethyl)-1,1'-biphenyl | Contains a methyl group instead | Lacks halogen substituents, resulting in distinct chemical behavior |

| 4-(Bromomethyl)-4'-(methyl)-1,1'-biphenyl | Methyl group instead of trifluoromethyl | Provides insights into how substituent variations affect reactivity and properties |

Uniqueness

The uniqueness of 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl lies in its combination of both bromomethyl and trifluoromethyl groups. This specific arrangement imparts distinct electronic and steric properties that are not found in similar compounds, making it valuable for designing molecules with tailored reactivity and functionality .